N-Desmethylverapamil-d7 HCl
CAS No.:
Cat. No.: VC0212609
Molecular Formula: C26H29D7N2O4.HCl
Molecular Weight: 484.08
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C26H29D7N2O4.HCl |
---|---|
Molecular Weight | 484.08 |
Introduction
N-Desmethylverapamil-d7 HCl is a deuterated variant of norverapamil hydrochloride with seven deuterium atoms substituted for hydrogen atoms. Norverapamil itself is formed through the N-demethylation of verapamil via cytochrome P450 enzyme activity. The compound is classified as a reference standard and isotopically labeled internal standard for analytical purposes, particularly in mass spectrometry applications where the mass difference created by deuterium incorporation enables precise differentiation from non-deuterated analogs .
Significance in Pharmaceutical Research
The development of deuterated pharmaceutical compounds gained significant traction in the early 2000s as researchers recognized their value in metabolism studies. Deuterated analogs like N-Desmethylverapamil-d7 HCl play crucial roles in understanding drug metabolism pathways, improving analytical methodologies, and developing drugs with enhanced pharmacokinetic profiles. The compound's seven deuterium atoms are strategically positioned to affect metabolic processes, providing valuable insights into metabolic stability and clearance mechanisms .
Chemical Properties and Structure
Molecular Composition
N-Desmethylverapamil-d7 HCl possesses the molecular formula C₂₆H₂₉D₇N₂O₄·HCl, with a molecular weight of 447.63 (base) + 36.46 (HCl) = 484.09 g/mol. The structure features seven deuterium atoms, likely positioned within the isopropyl group, similar to the pattern observed in related deuterated verapamil compounds. The compound retains the four methoxy groups characteristic of verapamil derivatives, but lacks one N-methyl group compared to the parent verapamil molecule .
Identification Parameters
The following table summarizes the key identification parameters for N-Desmethylverapamil-d7 HCl:
Parameter | Value |
---|---|
Chemical Name | N-Desmethyl Verapamil-d7 HCl (Norverapamil-d7 HCl) |
CAS Number | 1216413-74-9 |
Molecular Formula | C₂₆H₂₉D₇N₂O₄·HCl |
Molecular Weight | 484.09 g/mol |
Alternate Name | Verapamil EP Impurity J-d7 HCl |
Physical State | Solid (typical for hydrochloride salts) |
Structural Relationships
N-Desmethylverapamil-d7 HCl exists within a family of related verapamil compounds. The table below illustrates its structural relationships and distinguishing features:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Characteristic |
---|---|---|---|
Verapamil HCl | C₂₇H₃₈N₂O₄·HCl | 491.07 | Parent compound |
Norverapamil HCl | C₂₆H₃₆N₂O₄·HCl | 477.04 | N-demethylated metabolite of verapamil |
Verapamil-d7 HCl | C₂₇H₃₁D₇N₂O₄·HCl | 498.10 | Contains 7 deuterium atoms |
N-Desmethylverapamil-d7 HCl | C₂₆H₂₉D₇N₂O₄·HCl | 484.09 | N-demethylated + 7 deuterium atoms |
Metabolic Significance
Metabolic Pathway Involvement
N-Desmethylverapamil-d7 HCl provides valuable insights into the metabolic pathways of verapamil. In normal metabolism, verapamil undergoes N-demethylation via cytochrome P450 enzymes to form norverapamil through a hydrogen atom transfer (HAT) mechanism. During this process, a hydrogen atom is first abstracted to create a radical carbon atom, followed by further transformations to yield norverapamil. The deuterated analog serves as an important tool for studying this metabolic process with greater precision .
Deuterium Kinetic Isotope Effect
The incorporation of seven deuterium atoms in N-Desmethylverapamil-d7 HCl exploits the deuterium kinetic isotope effect, wherein carbon-deuterium bonds require more energy to break than corresponding carbon-hydrogen bonds. This property can significantly impact metabolic rates and pathways. Research has demonstrated that deuterated analogs of verapamil show increased metabolic stability compared to their non-deuterated counterparts, making them valuable tools for studying drug metabolism dynamics and enhancing pharmacokinetic profiles .
Metabolic Stability Enhancement
Studies with deuterated verapamil analogs have revealed improved metabolic stability in vivo. Research by Raaphorst et al. demonstrated that deuterated analogs of fluorine-18 labeled verapamil exhibited enhanced stability, which may be attributed to the slowing of metabolic processes involving deuterated positions. This improved stability has significant implications for research applications and potential therapeutic developments. The deuterated methyl containing analogs, similar in structure to N-Desmethylverapamil-d7 HCl, showed particular promise in these investigations .
Analytical Applications
Role as Reference Standard
N-Desmethylverapamil-d7 HCl serves as a critical reference standard in pharmaceutical analysis, particularly for methods involving liquid chromatography-mass spectrometry (LC-MS). Its defined isotopic composition makes it valuable for quantitative analysis of norverapamil in biological samples, allowing researchers to establish calibration curves with high accuracy and precision .
Internal Standard Applications
The seven deuterium atoms in N-Desmethylverapamil-d7 HCl create a distinct mass spectral signature while maintaining nearly identical chromatographic behavior to non-deuterated norverapamil. This characteristic makes it an ideal internal standard for quantitative analysis, enabling more accurate correction for variations in sample preparation, injection volume, and instrumental response. The compound can be particularly valuable in pharmacokinetic studies of verapamil metabolism .
Metabolite Identification and Quantification
In comprehensive drug metabolism studies, N-Desmethylverapamil-d7 HCl facilitates the identification and quantification of verapamil metabolites in complex biological matrices. Its unique mass spectrometric properties allow researchers to distinguish between endogenous compounds and the administered internal standard, enhancing the reliability of metabolic pathway elucidation and quantitative assessments of metabolite formation rates .
Research Applications
Pharmacokinetic Investigations
N-Desmethylverapamil-d7 HCl has significant applications in pharmacokinetic research. Studies have utilized deuterated verapamil compounds to investigate first-pass elimination during chronic dosing. Eichelbaum and Somogyi demonstrated the value of deuterated verapamil in studying inter- and intra-subject variation in first-pass elimination of highly cleared drugs. Similar applications exist for N-Desmethylverapamil-d7 HCl in understanding the clearance and distribution of norverapamil .
PET Imaging Applications
The improved metabolic stability of deuterated verapamil analogs has important implications for positron emission tomography (PET) imaging. Deuteration strategies have been applied to create PET tracers with enhanced properties for studying P-glycoprotein (P-gp) function. Deuterated analogs like [18F]3-d7 have shown striking similarities in in vivo behavior to (R)-[11C]verapamil, with improved metabolic stability compared to other fluorine-18 labeled tracers. N-Desmethylverapamil-d7 HCl contributes to this research area by providing insights into metabolite formation kinetics .
Structure-Activity Relationship Studies
The availability of N-Desmethylverapamil-d7 HCl alongside other deuterated and non-deuterated verapamil analogs enables comprehensive structure-activity relationship studies. These investigations help researchers understand how specific molecular modifications affect pharmacokinetic properties, metabolic stability, and pharmacodynamic outcomes. The systematic comparison of verapamil, norverapamil, and their deuterated counterparts provides valuable insights into the influence of N-demethylation and deuterium substitution on biological activity .
Production and Availability
Synthesis Considerations
The synthesis of N-Desmethylverapamil-d7 HCl likely follows one of two approaches: either deuteration of pre-synthesized norverapamil or N-demethylation of deuterated verapamil (Verapamil-d7). The synthetic pathway must ensure precise incorporation of deuterium atoms at the desired positions while maintaining chemical purity. Specialized reaction conditions and catalysts are typically required to achieve selective deuteration with high isotopic purity .
As a reference standard, N-Desmethylverapamil-d7 HCl must meet stringent quality control parameters. These typically include:
Quality Parameter | Typical Specification |
---|---|
Chemical Purity | ≥98% |
Isotopic Purity | ≥98% deuterium at specified positions |
Identity | Confirmation by NMR, MS, and IR spectroscopy |
Residual Solvents | Within ICH guidelines |
Water Content | Typically <0.5% |
Future Research Directions
Expanding Therapeutic Applications
The enhanced metabolic stability observed in deuterated verapamil analogs suggests potential therapeutic applications for compounds like N-Desmethylverapamil-d7 HCl and related structures. Future research may explore the development of deuterated drugs with improved pharmacokinetic profiles, potentially leading to medications with enhanced efficacy, reduced dosing frequency, or improved safety profiles .
Advanced Imaging Applications
Continuing research in PET imaging may further leverage the properties of deuterated verapamil analogs. The improved metabolic stability of these compounds makes them promising candidates for developing next-generation radiopharmaceuticals for P-glycoprotein evaluation. The patterns established through research with N-Desmethylverapamil-d7 HCl contribute to this evolving field .
Mechanistic Studies of Drug Metabolism
N-Desmethylverapamil-d7 HCl offers valuable opportunities for detailed mechanistic studies of drug metabolism. The strategic deuterium labeling allows researchers to probe specific metabolic pathways with greater precision, potentially revealing new insights into enzyme kinetics, metabolic intermediates, and factors affecting drug clearance. These fundamental investigations may inform broader drug development strategies and personalized medicine approaches .
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